1-Decanol, 2-propyl-
Overview
Description
1-Decanol, 2-propyl- is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a propyl substituent at the second carbon. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decanol, 2-propyl- can be synthesized through several methods. One common approach involves the hydrogenation of decanoic acid, which is found in modest quantities in coconut oil and palm kernel oil . Another method is the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrolysis .
Industrial Production Methods
In industrial settings, 1-Decanol, 2-propyl- is often produced via the Ziegler process due to its efficiency and scalability. This method involves the use of triethylaluminum and ethylene to form higher linear alpha-olefins, which are then oxidized to form the corresponding alcohols .
Chemical Reactions Analysis
Types of Reactions
1-Decanol, 2-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
1-Decanol, 2-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-Decanol, 2-propyl- involves its interaction with cell membranes due to its amphiphilic properties. The hydroxyl group interacts with the hydrophilic regions, while the hydrophobic decane chain interacts with the lipid bilayer. This interaction can affect membrane fluidity and permeability, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Decanol: Similar structure but without the propyl substituent.
1-Dodecanol: A longer chain alcohol with twelve carbon atoms.
1-Octanol: A shorter chain alcohol with eight carbon atoms.
Uniqueness
1-Decanol, 2-propyl- is unique due to the presence of the propyl substituent, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar alcohols and suitable for specific applications in various fields .
Properties
IUPAC Name |
2-propyldecan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-6-7-8-9-11-13(12-14)10-4-2/h13-14H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVXPVLRPMHRBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560285 | |
Record name | 2-Propyldecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60671-35-4 | |
Record name | 2-Propyldecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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